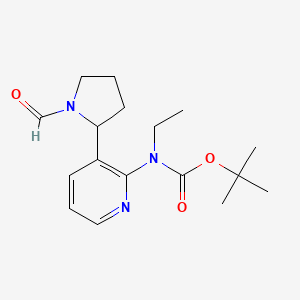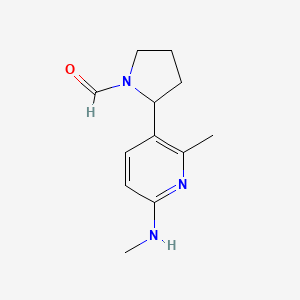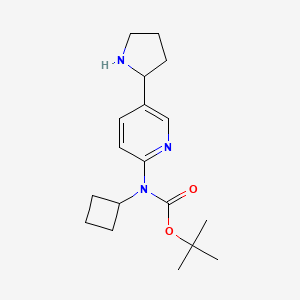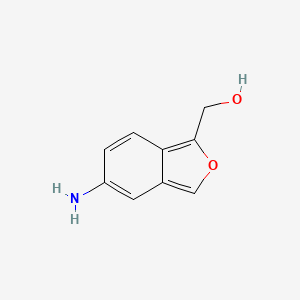![molecular formula C7H14ClNO B11821752 rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11821752.png)
rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride: is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride typically involves the formation of the bicyclic ring system followed by the introduction of the amine group. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as cyclization reactions and amination processes. Detailed synthetic routes are often proprietary and may require access to specialized chemical literature or patents.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes for large-scale production. This includes considerations for yield, purity, and cost-effectiveness. Industrial methods may also involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions may include the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- rac-(1R,6R,7S)-bicyclo[4.2.0]octan-7-amine hydrochloride
- rac-[(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octan-7-yl]methanol hydrochloride
- rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
Uniqueness: rac-(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride is unique due to its specific stereochemistry and the presence of the oxabicyclo ring. This structural uniqueness can result in distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H14ClNO |
|---|---|
Poids moléculaire |
163.64 g/mol |
Nom IUPAC |
(1R,6S,7S)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m0./s1 |
Clé InChI |
BIXXSQBQDHGGSW-LBZPYWGZSA-N |
SMILES isomérique |
C1C[C@H]2[C@H](C[C@H]2OC1)N.Cl |
SMILES canonique |
C1CC2C(CC2OC1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






amino}acetate](/img/structure/B11821685.png)

![(2S,4S)-4-Amino-2-methyl-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B11821695.png)

![4-[2-(dimethylamino)ethenyl]benzonitrile](/img/structure/B11821706.png)
![1-piperidin-1-yl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide](/img/structure/B11821718.png)
![4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluoren-2-yl]-1,3,2-dioxaborolane](/img/structure/B11821736.png)



